molecular formula C19H20ClN3O2S B15160325 1H-Indazole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- CAS No. 651335-88-5

1H-Indazole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-

Cat. No.: B15160325
CAS No.: 651335-88-5
M. Wt: 389.9 g/mol
InChI Key: VIFLQZCZTRNXDO-UHFFFAOYSA-N
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Description

1H-Indazole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds known for their diverse biological activities and applications in medicinal chemistry. This particular compound features a chlorinated indazole core, a phenylsulfonyl group, and a piperidinylmethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Indazole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indazole Core: Starting from a suitable precursor such as o-phenylenediamine, cyclization reactions can be employed to form the indazole ring.

    Chlorination: Introduction of the chlorine atom at the 5-position can be achieved using chlorinating agents like thionyl chloride or N-chlorosuccinimide.

    Sulfonylation: The phenylsulfonyl group can be introduced via sulfonylation reactions using reagents like phenylsulfonyl chloride.

    Piperidinylmethyl Substitution:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1H-Indazole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could lead to the formation of amines or alcohols.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1H-Indazole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- would depend on its specific biological target. Generally, indazole derivatives can interact with various molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the phenylsulfonyl and piperidinylmethyl groups may enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    1H-Indazole, 5-chloro-3-(phenylsulfonyl)-: Lacks the piperidinylmethyl group.

    1H-Indazole, 3-(phenylsulfonyl)-1-(4-piperidinylmethyl)-: Lacks the chlorine atom.

    1H-Indazole, 5-chloro-3-(methylsulfonyl)-1-(4-piperidinylmethyl)-: Has a methylsulfonyl group instead of a phenylsulfonyl group.

Uniqueness

1H-Indazole, 5-chloro-3-(phenylsulfonyl)-1-(4-piperidinylmethyl)- is unique due to the combination of its substituents, which may confer distinct chemical and biological properties compared to similar compounds. The presence of the chlorine atom, phenylsulfonyl group, and piperidinylmethyl group can influence its reactivity, stability, and interactions with biological targets.

Properties

CAS No.

651335-88-5

Molecular Formula

C19H20ClN3O2S

Molecular Weight

389.9 g/mol

IUPAC Name

3-(benzenesulfonyl)-5-chloro-1-(piperidin-4-ylmethyl)indazole

InChI

InChI=1S/C19H20ClN3O2S/c20-15-6-7-18-17(12-15)19(26(24,25)16-4-2-1-3-5-16)22-23(18)13-14-8-10-21-11-9-14/h1-7,12,14,21H,8-11,13H2

InChI Key

VIFLQZCZTRNXDO-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1CN2C3=C(C=C(C=C3)Cl)C(=N2)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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